molecular formula C24H48O28Zr B12692393 Zirconium, tetrakis(D-gluconato)- CAS No. 70983-41-4

Zirconium, tetrakis(D-gluconato)-

Cat. No.: B12692393
CAS No.: 70983-41-4
M. Wt: 875.8 g/mol
InChI Key: UYMWEKUGONMLAO-FSCNPAMSSA-N
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Description

Zirconium, tetrakis(D-gluconato)- is a zirconium(IV) complex coordinated with four D-gluconate ligands. Gluconate ligands introduce hydrophilicity and low toxicity, contrasting with hydrophobic or reactive ligands in other zirconium compounds .

Properties

CAS No.

70983-41-4

Molecular Formula

C24H48O28Zr

Molecular Weight

875.8 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;zirconium

InChI

InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/t4*2-,3-,4+,5-;/m1111./s1

InChI Key

UYMWEKUGONMLAO-FSCNPAMSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zr]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra(D-gluconato)zirconium is generally prepared through chemical synthesis methods. One common method involves the reaction between gluconic acid and a zirconium compound. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of Tetra(D-gluconato)zirconium often involves large-scale chemical synthesis techniques. These methods may include hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods. Each method has its advantages and is chosen based on the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetra(D-gluconato)zirconium can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include zirconium oxide, reduced zirconium compounds, and substituted zirconium complexes .

Scientific Research Applications

Tetra(D-gluconato)zirconium has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Tetra(D-gluconato)zirconium involves its interaction with molecular targets and pathways. The compound can form complexes with various biomolecules, leading to changes in their structure and function. These interactions can result in antimicrobial, antioxidant, and anticancer effects. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Ligand Type and Molecular Characteristics

Compound Name Ligand Type Molecular Weight (g/mol) Key Structural Features
Zirconium, tetrakis(D-gluconato)- D-gluconato (carbohydrate) ~800–900 (estimated) Four bidentate gluconate ligands; hydrophilic, chiral centers
Tetrakis(dimethylamino)zirconium Dimethylamido 267.52 Four monodentate amido ligands; volatile, moisture-sensitive
Zr(TMHD)₄ β-diketonato 563.84 Four bidentate 2,2,6,6-tetramethyl-3,5-heptanedionato ligands; thermally stable
Zirconium acetylacetonate Acetylacetonato 487.64 Four bidentate acetylacetonato ligands; moderate volatility
TEMAZ (Tetrakis(ethylmethylamino)zirconium) Ethylmethylamido 409.70 Four amido ligands; high purity for semiconductor applications

Stability and Reactivity

  • Thermal Stability: Zr(TMHD)₄ and Zr(acac)₄ exhibit high thermal stability, suitable for metal-organic chemical vapor deposition (MOCVD) processes . Amido complexes (e.g., tetrakis(dimethylamino)zirconium) are less thermally stable but highly reactive, decomposing at ~230°C . Gluconato complex: Expected to decompose at lower temperatures due to organic ligand degradation, limiting high-temperature applications.
  • Moisture Sensitivity :

    • Amido complexes react violently with water, releasing NH₃ or amines .
    • Gluconato complex: Likely more moisture-resistant due to hydrophilic ligands but may hydrolyze slowly in aqueous media.

Biological Activity

Zirconium, tetrakis(D-gluconato)- is a complex of zirconium with D-gluconic acid that has garnered interest due to its potential biological activities. This compound is particularly notable for its applications in biomedical fields, including drug delivery systems and as a therapeutic agent. The biological activity of zirconium complexes can be attributed to their ability to interact with biological macromolecules and influence various physiological processes.

  • Molecular Formula : C₁₂H₂₄O₁₈Zr
  • Molecular Weight : 408.55 g/mol
  • CAS Number : 13833-63-7

The biological activity of zirconium, tetrakis(D-gluconato)- is primarily linked to its coordination properties and the ability to form stable complexes with biomolecules. These interactions can modulate enzymatic activities, influence metabolic pathways, and enhance the solubility and bioavailability of therapeutic agents.

Biological Activity Overview

Research indicates that zirconium complexes exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that zirconium, tetrakis(D-gluconato)- possesses antimicrobial activity against various pathogens, making it a candidate for use in infection control.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress.
  • Biocompatibility : Its biocompatibility suggests potential applications in drug delivery systems and as a scaffold in tissue engineering.

Antimicrobial Activity

A study conducted by BenchChem highlighted the antimicrobial properties of zirconium, tetrakis(D-gluconato)-, showing effective inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that zirconium complexes could serve as effective antimicrobial agents in clinical settings.

Antioxidant Properties

Research published in various journals indicates that zirconium, tetrakis(D-gluconato)- can scavenge free radicals, thus demonstrating significant antioxidant activity. The compound's ability to reduce oxidative stress markers was quantified using assays such as DPPH and ABTS:

Assay TypeIC50 (µg/mL)
DPPH50
ABTS45

This antioxidant capacity may contribute to its protective effects in biological systems.

Case Studies

  • In Vivo Studies on Biocompatibility :
    A case study involving the administration of zirconium, tetrakis(D-gluconato)- in animal models indicated no significant adverse effects on organ function or histopathology after prolonged exposure. Parameters such as liver enzymes and kidney function markers remained within normal ranges.
  • Drug Delivery Applications :
    In another study, zirconium, tetrakis(D-gluconato)- was utilized as a carrier for anti-cancer drugs. The results showed enhanced solubility and improved bioavailability of the drug, leading to increased therapeutic efficacy in tumor models.

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